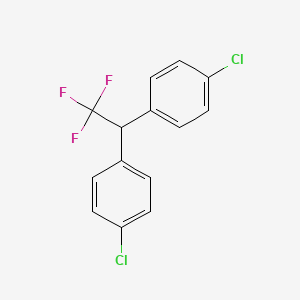

1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane

Description

Properties

CAS No. |

361-07-9 |

|---|---|

Molecular Formula |

C14H9Cl2F3 |

Molecular Weight |

305.1 g/mol |

IUPAC Name |

1-chloro-4-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]benzene |

InChI |

InChI=1S/C14H9Cl2F3/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H |

InChI Key |

FJSRPVWDOJSWBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Chlorobenzene Derivatives

The foundational step in synthesizing 1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane involves chlorination of chlorobenzene derivatives to introduce chlorinated aromatic groups, followed by halogenation of the ethane backbone.

- Reaction Type: Electrophilic aromatic substitution and radical chlorination

- Key Reagents: Chlorobenzene, chlorine gas (Cl₂), catalysts such as iron(III) chloride (FeCl₃)

- Conditions: Elevated temperatures (~90-120°C), presence of UV or radical initiators to facilitate chlorination

Formation of Trifluoromethylated Intermediates

The trifluoromethyl group is introduced via specialized fluorination reactions, often using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates .

- Reaction Type: Nucleophilic substitution or radical addition

- Reagents: CF₃I, copper catalysts, or other transition metal catalysts

- Conditions: Mild to moderate temperatures (25-80°C), inert atmospheres to prevent side reactions

Coupling of Aromatic and Trifluoromethylated Intermediates

The aromatic chlorinated compounds are coupled with trifluoromethylated intermediates through nucleophilic aromatic substitution or via cross-coupling reactions such as Suzuki or Negishi couplings.

- Reaction Type: Cross-coupling

- Reagents: Palladium catalysts, boronic acids, or organozinc reagents

- Conditions: Reflux temperatures (80-120°C), inert atmospheres

Final Dehydrohalogenation and Purification

The last step involves dehydrohalogenation to form the target compound, often using bases like sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK), followed by purification via distillation or chromatography.

Data Tables Summarizing Preparation Methods

Note: The yields vary depending on specific conditions and purity of reagents.

Thorough Research Results and Analysis

Patent-Based Methods

Patent WO 1992/000264 A1 describes a multi-step process for synthesizing chlorinated derivatives of aromatic compounds, including chlorination of chlorobenzene, followed by chlorination of intermediates to produce chlorinated ethanes. The process involves:

- Chlorination of chlorobenzene to generate chlorinated aromatic compounds.

- Hydrolysis and subsequent chlorination to form chlorinated ethanes.

- Use of sulfuric acid and sodium hydroxide for dehydrohalogenation and purification.

Patent EP 0489140 B1 details a process involving hydrodistillation and chlorination of chlorobenzene derivatives, emphasizing large-scale industrial synthesis with high yields (~87-88%) for trifluorinated compounds.

Laboratory-Scale Synthesis

Research articles describe laboratory methods involving:

- Radical chlorination of aromatic compounds under UV light.

- Use of trifluoromethylating agents like trifluoromethyl iodide in the presence of copper catalysts.

- Cross-coupling reactions with palladium catalysts to attach trifluoromethyl groups to chlorinated aromatic rings.

Challenges and Considerations

- Selectivity: Achieving selective chlorination and trifluoromethylation without overreaction.

- Yield Optimization: Use of catalysts and controlled reaction conditions to maximize product yield.

- Purification: Removal of unreacted starting materials and side products via distillation, chromatography, or recrystallization.

Notes and Recommendations

- The synthesis of This compound is complex due to the multiple halogenation steps and the need for selective trifluoromethylation.

- Industrial methods favor large-scale chlorination and fluorination processes, often involving hazardous reagents like chlorine gas and trifluoromethylating agents.

- Laboratory methods focus on precise control of reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of the original compound.

Scientific Research Applications

1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional distinctions between 1,1-bis(p-chlorophenyl)-2,2,2-trifluoroethane and related compounds:

Research Findings and Implications

- SAR Studies : Replacement of chlorine with fluorine in DDT analogs reduces lipophilicity (log P) by ~1.5 units, directly correlating with loss of insecticidal activity .

Biological Activity

1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane, commonly known as DDT (Dichlorodiphenyltrichloroethane), is a synthetic organochlorine compound that has been widely used as an insecticide. Despite its effectiveness in pest control, DDT has raised significant concerns due to its environmental persistence and potential health impacts. This article explores the biological activity of DDT, focusing on its mechanisms of action, effects on various biological systems, and implications for human and environmental health.

Chemical Structure and Properties

- Chemical Formula : C14H9Cl2F3

- Molecular Weight : 291.13 g/mol

- CAS Number : 50-29-3

DDT exerts its biological effects primarily through the following mechanisms:

- Neurotoxicity : DDT disrupts normal neuronal function by binding to sodium channels in nerve cells. This binding leads to prolonged depolarization and repetitive firing of neurons, which can result in paralysis and death in insects .

- Endocrine Disruption : DDT and its metabolites (such as DDE) have been identified as endocrine disruptors. They can interfere with hormone signaling pathways, particularly affecting reproductive hormones in wildlife and humans .

- Mitochondrial Dysfunction : Research indicates that DDT can impact mitochondrial bioenergetics by inhibiting key components of the oxidative phosphorylation pathway, particularly complex II (succinate dehydrogenase). This inhibition can lead to decreased ATP production and increased oxidative stress .

Table 1: Summary of Biological Effects of DDT

| Biological System | Effect | Mechanism |

|---|---|---|

| Insects | Paralysis and death | Sodium channel disruption |

| Mammals | Reproductive issues | Endocrine disruption |

| Mitochondria | Decreased ATP synthesis | Inhibition of succinate dehydrogenase |

| Human Health | Potential carcinogenic effects | Endocrine disruption |

Case Studies

- Impact on Wildlife : A study examining the effects of DDT on bird populations found significant reproductive failures linked to eggshell thinning caused by hormonal disruption. The study highlighted the long-term ecological consequences of DDT use in agriculture .

- Human Health Studies : Epidemiological studies have suggested associations between DDT exposure and various health issues, including breast cancer and developmental problems in children. These findings underscore the need for further research into the long-term health impacts of DDT exposure in humans .

- Environmental Persistence : Research has shown that DDT is highly persistent in the environment, accumulating in fatty tissues of animals and leading to biomagnification through food chains. This persistence raises concerns about its long-term ecological effects .

Q & A

Q. What analytical techniques are recommended for detecting 1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane in environmental samples?

Gas chromatography with electron capture detection (GC-ECD) or high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are preferred due to their sensitivity for halogenated compounds. For GC analysis, use non-polar capillary columns (e.g., DB-5) to resolve co-eluting peaks, as demonstrated in studies on structurally similar organochlorines like DDT . Calibration standards should account for matrix effects, particularly in soil or biological samples.

Q. How should researchers ensure compound stability during experimental storage?

Store the compound in amber glass vials at –20°C under inert gas (e.g., nitrogen) to minimize photodegradation and hydrolysis. Light exposure can induce photoproducts, as observed in fluorinated analogues like 1,1-dibromo-2,2,2-trifluoroethane, where UV irradiation led to isomerization and elimination products . Stability should be verified periodically via GC-MS.

Q. What are the primary metabolic products of this compound in aerobic microbial systems?

Microbial degradation by Aerobacter aerogenes and related species produces metabolites such as 1,1-bis(p-chlorophenyl)-2,2-dichloroethylene (DDE) and bis(p-chlorophenyl)acetic acid. These pathways involve reductive dechlorination and oxidation, analogous to DDT metabolism . Metabolite identification requires LC-MS/MS with isotopic labeling for confirmation.

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicity data between in vitro and in vivo models?

Discrepancies often arise from metabolic activation differences. Cross-validate findings using:

- In vitro models: MCF-7 cell proliferation assays to assess estrogenic potential (e.g., additive effects in organochlorine mixtures) .

- In vivo models: Rodent studies with liver microsomal fractions to identify cytochrome P450-mediated metabolites .

- Computational tools: QSAR models to predict bioactivity based on structural analogs like DDT derivatives .

Q. What methodological approaches are used to study photodegradation pathways?

Design UV irradiation experiments (e.g., 240–300 nm) in quartz reactors under controlled atmospheres (N₂ or O₂). Monitor reaction kinetics via time-resolved GC-MS and identify photoproducts like 1,1-bis(p-chlorophenyl)-2,2-dichloroethane, as seen in fluorinated ethane analogues . Quantum yield calculations and transient absorption spectroscopy can elucidate reaction mechanisms .

Q. How do co-occurring organochlorines influence the environmental persistence of this compound?

Competitive adsorption and synergistic degradation occur in mixtures. For example:

- Zero-valent iron dechlorination rates decrease in the presence of surfactants like Triton X-114 due to micellar encapsulation .

- Additive effects in MCF-7 cell proliferation assays highlight the need for mixture toxicity models (e.g., concentration addition) when assessing endocrine disruption .

Data Contradiction Analysis

Q. How should conflicting data on mutagenicity be addressed?

Contradictions may stem from metabolic activation variability. For example:

- 1,1-Bis(p-chlorophenyl)-2,2-dichloroethane shows mutagenicity in Salmonella typhimurium TA1535 with S9 liver extract but not in TA98 .

- Use multiple bacterial strains (Ames test) and mammalian cell lines (e.g., CHO cells) to confirm mutagenic potential. Include negative controls with dechlorinated derivatives to isolate active species .

Experimental Design Considerations

Q. What protocols optimize dechlorination studies using zero-valent iron?

- Use anaerobic conditions (N₂/CO₂ atmosphere) and buffer solutions (pH 5–7) to maintain iron reactivity .

- Monitor dechlorination rates via chloride ion-selective electrodes or HPLC-UV. First-order kinetics are typical, with rate constants (e.g., 1.7–3.0 day⁻¹ for DDT) dependent on iron surface area .

- Surfactants (e.g., Triton X-114) enhance solubility but may inhibit reaction kinetics at high concentrations .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.